2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine
Description
Properties
IUPAC Name |
2-fluoro-5-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-10-4-3-9(7-12-10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNHFNZXPRWCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Fluoro-5-(chloromethyl)pyridine
The synthesis begins with 2-fluoro-5-methylpyridine, which undergoes free-radical bromination or chlorination. For example, using N-bromosuccinimide (NBS) under UV light or azo initiators yields 2-fluoro-5-(bromomethyl)pyridine. Alternatively, chlorination with sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator provides the chlorinated intermediate.
Reaction Conditions:
Displacement with Pyrrolidine
The halogenated intermediate reacts with pyrrolidine in a nucleophilic substitution. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) is used to deprotonate pyrrolidine, enhancing its nucleophilicity.
Procedure:
-
Dissolve 2-fluoro-5-(bromomethyl)pyridine (1 equiv) in anhydrous THF.
-
Add pyrrolidine (1.2 equiv) and NaH (1.5 equiv) at 0°C.
-
Stir at room temperature for 4–6 hours.
-
Quench with water, extract with ethyl acetate, and purify via column chromatography.
Key Data:
Reductive Amination of 2-Fluoro-5-formylpyridine
Reductive amination offers a two-step route involving formylation followed by condensation with pyrrolidine.
Formylation of 2-Fluoro-5-methylpyridine
The methyl group is oxidized to an aldehyde using selenium dioxide (SeO₂) or a Swern oxidation protocol.
Oxidation with SeO₂:
Reductive Amination
The aldehyde intermediate reacts with pyrrolidine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
Procedure:
-
Mix 2-fluoro-5-formylpyridine (1 equiv), pyrrolidine (1.5 equiv), and NaBH₃CN (1.2 equiv) in methanol.
-
Stir at room temperature for 12 hours.
-
Acidify with HCl, extract with dichloromethane, and neutralize with NaOH.
Key Data:
Palladium catalysis enables direct introduction of the pyrrolidinylmethyl group via cross-coupling.
Suzuki-Miyaura Coupling
A boronic ester derivative of pyrrolidinylmethyl can be coupled with 5-bromo-2-fluoropyridine.
Synthesis of Boronic Ester:
-
Prepare (pyrrolidin-1-ylmethyl)boronic acid pinacol ester from pyrrolidine and (bromomethyl)boronic ester.
-
Couple with 5-bromo-2-fluoropyridine using Pd(PPh₃)₄ and Na₂CO₃ in dioxane/H₂O.
Key Data:
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | 65–80% | High | Handling halogenated intermediates |
| Reductive Amination | 55–70% | Moderate | Over-reduction risks |
| Suzuki Coupling | 40–50% | Low | Boronic ester synthesis |
Industrial-Scale Considerations
For large-scale production, nucleophilic substitution is preferred due to its straightforward protocol and high yield. Continuous flow reactors can enhance safety during halogenation steps. Patent EP3724191B9 highlights the utility of sodium hydride in analogous substitutions, underscoring its industrial relevance .
Chemical Reactions Analysis
2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling, which is widely used in organic synthesis.
Scientific Research Applications
Central Nervous System (CNS) Activity
Research indicates that 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine interacts with metabotropic glutamate receptor 2 (mGluR2), which is implicated in several neurological disorders such as anxiety and depression. In vitro studies have demonstrated that this compound exhibits significant binding affinity for mGluR2, with a binding affinity (Ki) of approximately 15 nM. The compound's lipophilicity (LogP = 3.65) and low plasma protein binding (85%) enhance its bioavailability, making it a promising candidate for CNS-targeted therapies .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A study reported that derivatives of similar structures showed potent inhibition of COX-2 activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory conditions.
Study 1: CNS Effects
A study published in the Journal of Medicinal Chemistry investigated the effects of various pyridine derivatives on mGluR2 activity. The results indicated that compounds similar to 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine exhibited anxiolytic effects in animal models, supporting their potential utility in treating anxiety disorders .
Study 2: Drug Development
Another research effort focused on synthesizing derivatives of this compound to enhance selectivity and potency against mGluR2. Modifications led to several analogs demonstrating improved pharmacokinetic profiles while maintaining efficacy .
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-5-[(pyrrolidin-1-yl)methyl]pyridine | Chlorine instead of fluorine | May exhibit different receptor selectivity |
| 3-Fluoro-4-[(pyrrolidin-1-yl)methyl]pyridine | Fluorine at the 3-position | Potentially different biological activity |
| N-Methyl-pyrrolidinyl-pyridine | Lacks fluorine substitution | Focused on central nervous system effects |
This table highlights the uniqueness of 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine due to its specific fluorination pattern and potential receptor interactions .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets . This can lead to various biological effects, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs and their differences:
| Compound Name | Substituents (Position) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine | -F (2), -CH₂-pyrrolidine (5) | C₁₁H₁₄FN₂ | 194.25* | Pyrrolidine enhances basicity |
| 2-Fluoro-5-[(piperidin-1-yl)methyl]pyridine | -F (2), -CH₂-piperidine (5) | C₁₁H₁₅FN₂ | 194.25 | Piperidine increases ring size |
| 5-[(4,4-Difluoropiperidin-1-yl)methyl]-2-fluoropyridine | -F (2), -CH₂-(4,4-F₂-piperidine) (5) | C₁₁H₁₃F₃N₂ | 230.23 | Fluorinated piperidine enhances lipophilicity |
| 2-Fluoro-6-(pyrrolidin-1-yl)nicotinic acid | -F (2), -pyrrolidine (6), -COOH (3) | C₁₁H₁₂FN₂O₂ | 237.23 | Carboxylic acid adds polarity |
*Molecular weight inferred from analogs in and .
Key Observations:
- Pyrrolidine vs. Piperidine : Substituting pyrrolidine (5-membered ring) with piperidine (6-membered) increases molecular weight by 14 Da but may alter binding affinity due to conformational flexibility .
- Fluorination : Fluorine at the 2-position is conserved across analogs, likely to block metabolic oxidation. Additional fluorination (e.g., 4,4-difluoropiperidine) further enhances stability .
- Functional Groups : The addition of a carboxylic acid (e.g., in 2-fluoro-6-(pyrrolidin-1-yl)nicotinic acid) introduces polarity, impacting solubility and target interaction .
Physicochemical and Spectroscopic Data
Data from analogs in and suggest trends:
*Estimated based on smaller substituents compared to chlorinated analogs in .
Biological Activity
2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine is a novel compound characterized by a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety. This unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry. The compound's molecular formula is CHFN, and its synthesis has garnered interest due to its pharmacological properties.
Pharmacological Properties
Research indicates that compounds with similar structures often exhibit notable biological activities, including:
- Neurotransmitter Modulation : Compounds related to 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine have shown interactions with serotonin receptors, suggesting potential applications in treating mood disorders and anxiety.
- Anti-inflammatory Activity : The presence of the pyrrolidine group enhances anti-inflammatory properties, with studies indicating that derivatives can inhibit COX-2 activity effectively .
- Antimicrobial Effects : Many pyridine derivatives display antimicrobial activity against various bacterial and fungal strains, indicating a potential role in infectious disease treatment.
Structure–Activity Relationship (SAR)
The structure–activity relationship of 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine has been explored to understand how modifications influence its biological activity. Key findings include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Chloro-5-(pyrrolidin-1-yl)methylpyridine | Chlorine instead of fluorine | May exhibit different receptor selectivity |
| 3-Fluoro-4-(pyrrolidin-1-yl)methylpyridine | Fluorine at the 3-position | Potentially different biological activity |
| N-Methyl-pyrrolidinyl-pyridine | Lacks fluorine substitution | Focused on central nervous system effects |
This table highlights how structural variations affect the compound's pharmacological profile, emphasizing the significance of the fluorination pattern and receptor interactions.
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
- Neurotransmitter Interaction : A study revealed that related pyridine derivatives exhibited significant binding affinity to serotonin receptors, leading to enhanced neurotransmitter modulation. This suggests potential therapeutic effects in neuropsychiatric conditions .
- Anti-inflammatory Efficacy : In vitro assays demonstrated that certain derivatives of pyrrolidine-pyridine compounds effectively inhibited COX enzymes, with IC values comparable to standard anti-inflammatory drugs like celecoxib. For instance, compounds showed IC values around 0.04 μmol, indicating strong anti-inflammatory potential .
- Antimicrobial Activity : Research on pyridine derivatives indicated effectiveness against strains such as E. coli and P. aeruginosa, with minimum inhibitory concentration (MIC) values demonstrating significant antibacterial properties. This positions 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine as a candidate for further development in antimicrobial therapies .
Q & A
Basic: What are the established synthetic routes for 2-Fluoro-5-[(pyrrolidin-1-yl)methyl]pyridine, and how are reaction conditions optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions. For example, fluoropyridine derivatives can be synthesized via Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to introduce the pyrrolidine moiety. Optimization includes adjusting catalysts (e.g., Pd(OAc)₂), ligands (Xantphos), and solvents (DMSO or DMF) to improve yield . Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions. Intermediate purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .
Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR identifies substituent positions and confirms fluorine integration. For example, the pyrrolidine methylene protons appear as multiplet signals at δ 2.5–3.5 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D conformation, as seen in related fluoropyridines where fluorine’s electron-withdrawing effect influences ring planarity .
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated compounds may release toxic vapors at elevated temperatures.
- Storage : Keep in airtight containers under inert gas (argon) to prevent degradation. Refer to SDS guidelines for flammability (e.g., flashpoint >100°C) and incompatibility with strong oxidizers .
Advanced: How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting point, solubility)?
Methodological Answer:
Contradictions often arise from impurities or varying measurement techniques. To address this:
- Reproducibility : Synthesize the compound using standardized protocols (e.g., anhydrous conditions).
- Analytical Triangulation : Compare DSC (melting point), HPLC (purity), and Karl Fischer titration (water content). For solubility, use logP calculations (e.g., ACD/Labs software) and experimental validation in buffered solutions .
Advanced: How to design experiments investigating the biological activity of this compound?
Methodological Answer:
- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorogenic substrates. For receptor binding, employ competitive radioligand assays.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying pyrrolidine substituents) and correlate changes with IC₅₀ values.
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes, leveraging X-ray structures of homologous targets .
Advanced: What computational strategies predict the compound’s reactivity or interaction with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100-ns trajectories to evaluate binding stability.
- ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB permeability, and CYP450 inhibition .
Advanced: How to address stability challenges under varying pH and temperature conditions?
Methodological Answer:
- Stress Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48 hours. Monitor degradation via LC-MS.
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage.
- Kinetic Studies : Determine degradation rate constants (k) using Arrhenius plots to predict shelf life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
